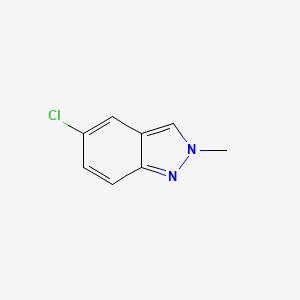

5-Chloro-2-methyl-2H-indazole

Vue d'ensemble

Description

5-Chloro-2-methyl-2H-indazole, also known as 5-chloro-2-methylindazole, is an organic compound with the molecular formula C7H6ClN3. This compound is a chlorinated derivative of indazole and is used in a variety of applications, including synthesis of pharmaceuticals, agricultural chemicals, and polymers. It has a melting point of 108-109 °C and a boiling point of 200-201 °C. This compound is a colorless to pale yellow crystalline solid with a faint odor.

Applications De Recherche Scientifique

Antagonist of TRPA1 Ion Channel

Research led by Rooney et al. (2014) discovered that derivatives of the indazole compound, particularly 5-(2-chlorophenyl)indazole, act as antagonists of the transient receptor potential A1 (TRPA1) ion channel. This finding is significant in understanding and potentially treating inflammatory pain【Rooney et al., 2014】.

Synthesis of 2H-Indazoles

Halland et al. (2009) explored a palladium-catalyzed domino reaction for the synthesis of 2H-indazoles, highlighting their growing importance in drug discovery. Indazoles are recognized for their ability to interact with various biological targets, emphasizing their significance in medicinal chemistry【Halland et al., 2009】.

Herbicidal Activity

A study by Hwang et al. (2005) synthesized 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives and assessed their herbicidal activities. These compounds demonstrated potent herbicidal activity and good rice selectivity, making them relevant in agricultural applications【Hwang et al., 2005】.

Antitumor Activities

Chu De-qing (2011) synthesized N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, exhibiting noticeable antitumor activities. This research provides a foundation for developing new antitumor agents based on the 2H-indazole scaffold【Chu De-qing, 2011】.

Crystal Structure Analysis

Kouakou et al. (2015) studied the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole, providing insights into its molecular arrangement. Understanding the crystal structure of indazole derivatives is crucial for further applications in materials science and drug design【Kouakou et al., 2015】.

Antioxidant Properties

Polo et al. (2016) conducted a study on tetrahydroindazoles, revealing their potential as antioxidants. This research could have implications for the development of new antioxidant agents【Polo et al., 2016】.

Monoamine Oxidase B Inhibitors

Tzvetkov et al. (2014) identified indazole- and indole-carboxamides as potent and selective inhibitors of monoamine oxidase B (MAO-B). These findings are significant for treating neurological disorders【Tzvetkov et al., 2014】.

Antibacterial and Antifungal Agent

Panda et al. (2022) highlighted indazole's role as a biological heterocyclic compound with potent antibacterial and antifungal properties. This research expands the potential use of indazole derivatives in treating infections【Panda et al., 2022】.

SAH/MTA Nucleosidase Inhibitors

Li et al. (2003) designed a novel indazole-containing inhibitor series for S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase, exhibiting broad-spectrum antimicrobial activity. This discovery contributes to the development of new antimicrobial agents【Li et al., 2003】.

Mécanisme D'action

Target of Action

5-Chloro-2-methyl-2H-indazole is a derivative of the heterocyclic compound indazole . Indazole and its derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, it can be inferred that this compound may interact with multiple targets in the body, depending on its specific chemical structure and functional groups.

Mode of Action

For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation and pain . Therefore, it’s possible that this compound could interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

For example, indazole derivatives that inhibit COX-2 would affect the synthesis of prostaglandins, which are key mediators of inflammation .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if this compound inhibits COX-2 like some other indazole derivatives, it could reduce the production of prostaglandins, leading to a reduction in inflammation .

Propriétés

IUPAC Name |

5-chloro-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVDVXPZNUZSHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453367 | |

| Record name | 5-CHLORO-2-METHYL-2H-INDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

541539-86-0 | |

| Record name | 5-CHLORO-2-METHYL-2H-INDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

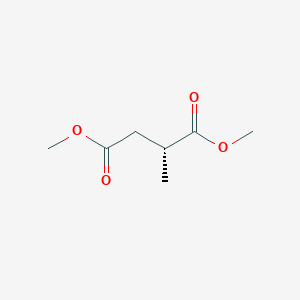

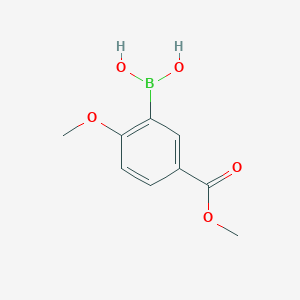

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

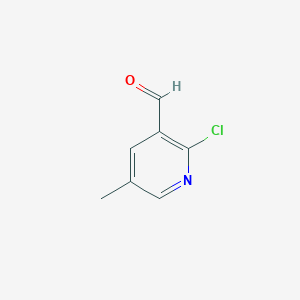

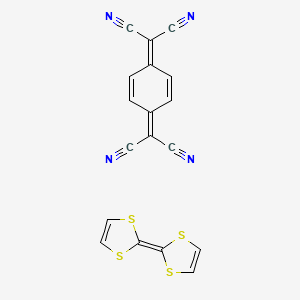

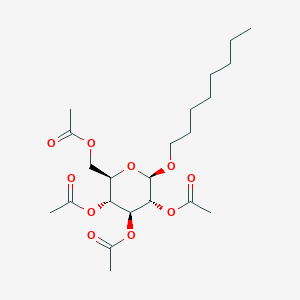

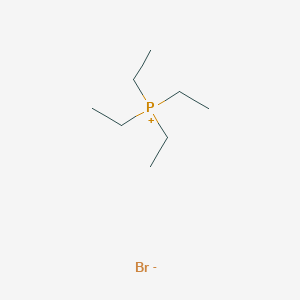

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Phenylbenzo[d]isoxazol-3-amine](/img/structure/B1588786.png)